Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with benzyl chloride and ethyl chloroformate in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of deep eutectic solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H16ClN3O2 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-23-17(22)14-10-19-21-15(18)13(11(2)20-16(14)21)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
LCTGIVGTPXPMDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)Cl)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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